![molecular formula C17H15N5O B2659486 N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea CAS No. 478046-67-2](/img/structure/B2659486.png)
N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea is a useful research compound. Its molecular formula is C17H15N5O and its molecular weight is 305.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dimerization and Supramolecular Chemistry
N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea and related compounds have been studied for their ability to form dimers through hydrogen bonding. This property is significant in the context of supramolecular chemistry, where the ability to form stable complexes is crucial. An example is the study of ureidopyrimidones, which demonstrated strong dimerization via quadruple hydrogen bonding, indicating potential use in the design of supramolecular structures (Beijer et al., 1998).
Cytokinin Activity in Agriculture
Compounds structurally similar to this compound have been investigated for their cytokinin activity, which is significant in agricultural applications. Cytokinins are plant hormones that promote cell division and growth. For instance, a study synthesized several derivatives and tested their activity in tobacco callus bioassays, revealing that some derivatives exhibited potent cytokinin-like activity (Takahashi et al., 1978).
Anticancer and Enzyme Inhibition
These urea derivatives have shown potential in medicinal chemistry, particularly as anticancer agents and enzyme inhibitors. For example, certain N-aryl-N'-pyrimidin-4-yl ureas have been optimized to inhibit the fibroblast growth factor receptor tyrosine kinases, with implications for treating cancers like bladder cancer (Guagnano et al., 2011). Similarly, derivatives like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promising results as histone deacetylase inhibitors, a target for cancer therapy (Zhou et al., 2008).
Metallo-Supramolecular Assemblies
The potential of these compounds in forming metallo-supramolecular macrocycles has been explored. Such macrocycles are relevant in the field of coordination chemistry and materials science. A study on di-(m-pyridyl)-urea ligands demonstrated their ability to form metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles, which have applications in materials science and nanotechnology (Troff et al., 2012).
Plant Morphogenesis
Urea derivatives, including those related to this compound, have been used in plant morphogenesis studies due to their cytokinin-like activity. They have been shown to regulate cell division and differentiation, with significant implications for agricultural practices and plant biology research (Ricci & Bertoletti, 2009).
Herbicidal Applications
The structural relatives of this compound have also been investigated as herbicides. For example, substituted phenyltetrahydropyrimidinones, similar in structure, have been studied for their chlorosis-inducing properties as preemergence herbicides, inhibiting carotenoid biosynthesis in plants (Babczinski et al., 1995).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(2-pyridin-3-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-12-4-6-14(7-5-12)20-17(23)22-15-8-10-19-16(21-15)13-3-2-9-18-11-13/h2-11H,1H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFZSPVQFIPQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



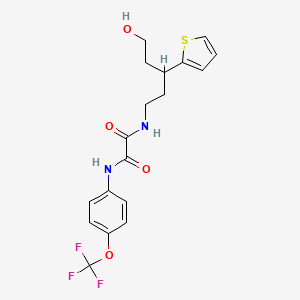
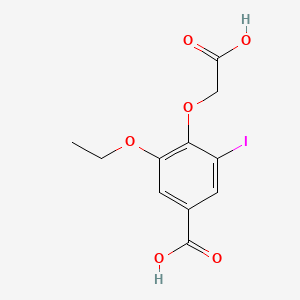
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2659413.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2659415.png)
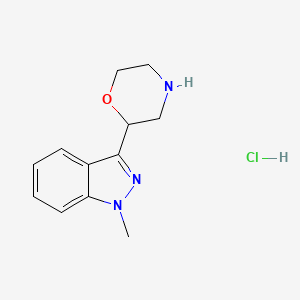
![N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659417.png)
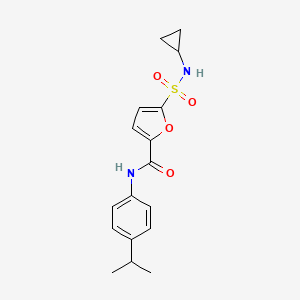
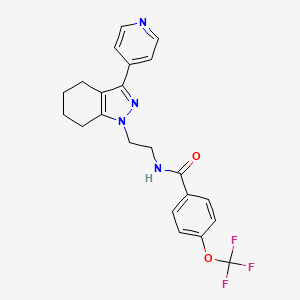
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2659424.png)
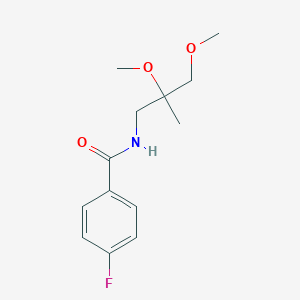
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-phenylpropanamide](/img/structure/B2659426.png)
